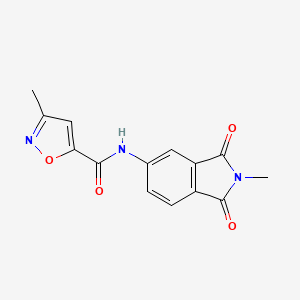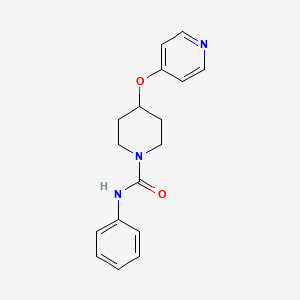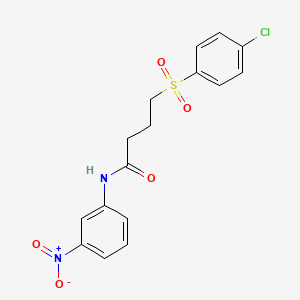
3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” is a novel phthalimide derivative . It is synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .
Molecular Structure Analysis
The molecular structure of “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” is determined using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . These techniques provide detailed information about the atomic-level structure of the molecule, including the positions of the atoms, the lengths and types of chemical bonds, and the overall shape of the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” include the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . This reaction is part of the broader field of isoxazole synthesis, which often involves (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” can be inferred from its molecular structure and the techniques used to elucidate it. For example, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide information about the chemical bonds and functional groups present in the molecule .Applications De Recherche Scientifique
Pharmaceutical Synthesis
These compounds have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the development of therapeutic agents .
Herbicides
The compound has potential applications in the field of agriculture as a herbicide . This could be due to its chemical structure and reactivity .
Colorants and Dyes
The compound can be used in the production of colorants and dyes . This is likely due to its aromatic nature and the presence of carbonyl groups .
Polymer Additives
The compound can be used as an additive in polymers . This could enhance the properties of the polymer, such as its durability and resistance to environmental factors .
Organic Synthesis
The compound can be used in organic synthesis . Its unique structure and reactivity make it a valuable component in various synthetic strategies .
Photochromic Materials
The compound has potential applications in the development of photochromic materials . These materials change color in response to light, and this compound could contribute to that property .
Antiviral Activity
Indole derivatives, which include this compound, have shown various biological activities, including antiviral activity . This makes them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Activity
Similar compounds have been synthesized and evaluated for their anti-inflammatory activity . This suggests that “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” could also have potential anti-inflammatory applications .
Mécanisme D'action
Target of Action
The compound, 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide, is an aromatic compound characterized by an isoindoline nucleus . The indole scaffold, a key component of this compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, which share a similar structure to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound is known to be a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
The compound is a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.
Propriétés
IUPAC Name |
3-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-7-5-11(21-16-7)12(18)15-8-3-4-9-10(6-8)14(20)17(2)13(9)19/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIMVFQTDXKJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)
![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)
![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)


![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)